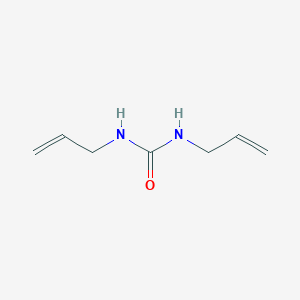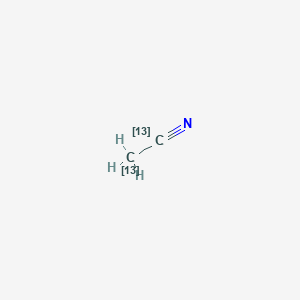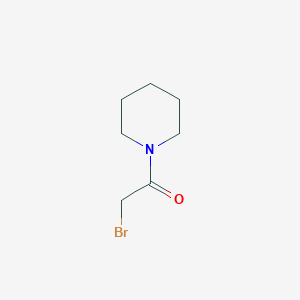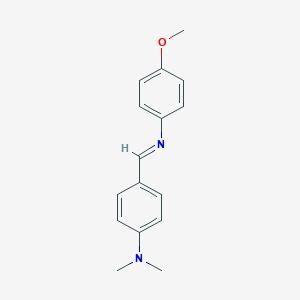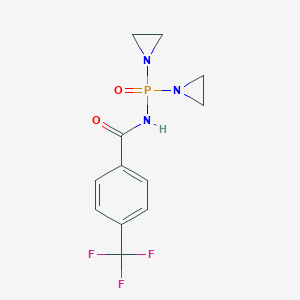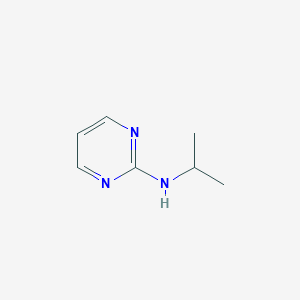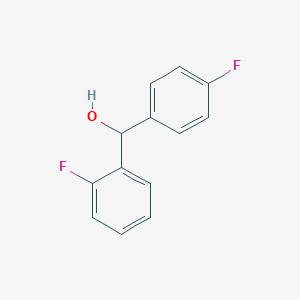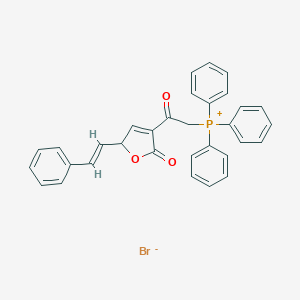
5-Styryl-2-furoylmethyltriphenyl phosphonium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Styryl-2-furoylmethyltriphenyl phosphonium bromide, also known as SFMBT or SF-TMPB, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a member of the phosphonium salt family and is commonly used as a fluorescent probe in biological imaging studies. In
Mécanisme D'action
The mechanism of action of 5-Styryl-2-furoylmethyltriphenyl phosphonium bromide involves its ability to bind to specific targets in biological systems and emit fluorescence when excited by light. This fluorescence can be used to visualize and track the movement of 5-Styryl-2-furoylmethyltriphenyl phosphonium bromide-labeled molecules in cells and tissues. 5-Styryl-2-furoylmethyltriphenyl phosphonium bromide has also been shown to interact with lipid membranes, which can affect membrane structure and function.
Effets Biochimiques Et Physiologiques
5-Styryl-2-furoylmethyltriphenyl phosphonium bromide has been shown to have minimal toxicity and does not appear to have any significant biochemical or physiological effects on cells or tissues. However, it is important to note that the use of 5-Styryl-2-furoylmethyltriphenyl phosphonium bromide in biological systems may alter the behavior of the molecules being studied, which could affect the interpretation of experimental results.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-Styryl-2-furoylmethyltriphenyl phosphonium bromide is its fluorescent properties, which allow for the visualization and tracking of molecules in biological systems. Additionally, 5-Styryl-2-furoylmethyltriphenyl phosphonium bromide is relatively easy to synthesize and has minimal toxicity. However, there are also limitations to the use of 5-Styryl-2-furoylmethyltriphenyl phosphonium bromide in lab experiments. For example, the fluorescent properties of 5-Styryl-2-furoylmethyltriphenyl phosphonium bromide can be affected by pH and temperature, which can complicate experimental design. Additionally, the use of 5-Styryl-2-furoylmethyltriphenyl phosphonium bromide may alter the behavior of the molecules being studied, which could affect the interpretation of experimental results.
Orientations Futures
There are many potential future directions for research involving 5-Styryl-2-furoylmethyltriphenyl phosphonium bromide. One area of interest is the development of new fluorescent probes based on 5-Styryl-2-furoylmethyltriphenyl phosphonium bromide, which could have improved properties and applications. Additionally, 5-Styryl-2-furoylmethyltriphenyl phosphonium bromide could be used in combination with other imaging techniques, such as electron microscopy, to obtain more detailed information about biological systems. Finally, 5-Styryl-2-furoylmethyltriphenyl phosphonium bromide could be used to investigate the mechanisms of other diseases, such as infectious diseases or autoimmune disorders.
Conclusion
In conclusion, 5-Styryl-2-furoylmethyltriphenyl phosphonium bromide is a unique and versatile compound that has many potential applications in scientific research. Its fluorescent properties make it an ideal probe for imaging studies of biological systems, and its ease of synthesis and minimal toxicity make it a cost-effective and safe option for lab experiments. While there are limitations to the use of 5-Styryl-2-furoylmethyltriphenyl phosphonium bromide, there are also many potential future directions for research involving this compound. Overall, 5-Styryl-2-furoylmethyltriphenyl phosphonium bromide is an important tool for investigating the structure and function of biological systems, and its continued use and development will likely lead to new discoveries and insights in the field of biology.
Méthodes De Synthèse
The synthesis of 5-Styryl-2-furoylmethyltriphenyl phosphonium bromide involves the reaction of 5-styryl-2-furoic acid with triphenylphosphine and methyl iodide in the presence of a catalyst. The resulting product is then treated with bromine to obtain 5-Styryl-2-furoylmethyltriphenyl phosphonium bromide. This process is relatively simple and can be completed in a few steps, making it a cost-effective method for producing this compound.
Applications De Recherche Scientifique
5-Styryl-2-furoylmethyltriphenyl phosphonium bromide has been widely used in scientific research due to its fluorescent properties. This compound can be used as a fluorescent probe for imaging studies of biological systems, including cells and tissues. 5-Styryl-2-furoylmethyltriphenyl phosphonium bromide has been used to study the localization and trafficking of proteins, as well as the structure and function of membranes. Additionally, 5-Styryl-2-furoylmethyltriphenyl phosphonium bromide has been used to investigate the mechanisms of various diseases, including cancer and Alzheimer's disease.
Propriétés
Numéro CAS |
134564-84-4 |
|---|---|
Nom du produit |
5-Styryl-2-furoylmethyltriphenyl phosphonium bromide |
Formule moléculaire |
C32H26BrO3P |
Poids moléculaire |
569.4 g/mol |
Nom IUPAC |
[2-oxo-2-[5-oxo-2-[(E)-2-phenylethenyl]-2H-furan-4-yl]ethyl]-triphenylphosphanium;bromide |
InChI |
InChI=1S/C32H26O3P.BrH/c33-31(30-23-26(35-32(30)34)22-21-25-13-5-1-6-14-25)24-36(27-15-7-2-8-16-27,28-17-9-3-10-18-28)29-19-11-4-12-20-29;/h1-23,26H,24H2;1H/q+1;/p-1/b22-21+; |
Clé InChI |
DTKHTVPMHDBBQT-QUABFQRHSA-M |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/C2C=C(C(=O)O2)C(=O)C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-] |
SMILES |
C1=CC=C(C=C1)C=CC2C=C(C(=O)O2)C(=O)C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-] |
SMILES canonique |
C1=CC=C(C=C1)C=CC2C=C(C(=O)O2)C(=O)C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-] |
Synonymes |
5-SFMTPB 5-styryl-2-furoylmethyltriphenyl phosphonium bromide 5-styryl-2-furoylmethytriphenylphosphonium |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




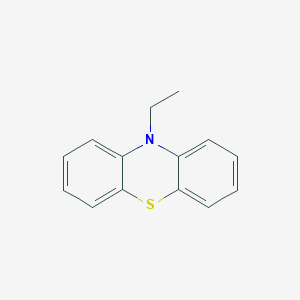
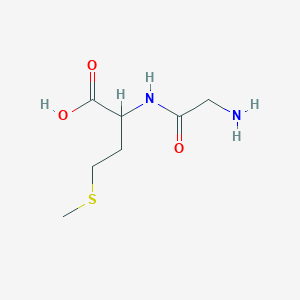
![3,4-Dihydro-3-[(4-morpholinyl)methyl]-2H-1,4-benzoxazine](/img/structure/B154440.png)
